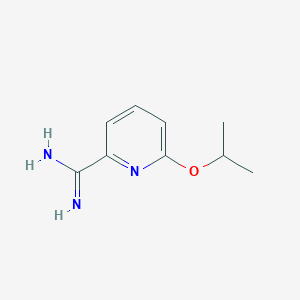

6-(Propan-2-yloxy)pyridine-2-carboximidamide

Description

6-(Propan-2-yloxy)pyridine-2-carboximidamide is a pyridine-derived carboximidamide featuring an isopropoxy substituent at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₄N₃O, with a molecular weight of 180.23 g/mol (calculated from its structure). The compound is identified by synonyms such as ZINC81621785 and AKOS013920779, and its InChIKey is WFRUFDONBJOZJO-UHFFFAOYSA-N . While it was previously cataloged by CymitQuimica, the compound is currently listed as discontinued, though specialized suppliers like Ambeed, Inc. may offer custom synthesis .

Structurally, the isopropoxy group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

6-propan-2-yloxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(2)13-8-5-3-4-7(12-8)9(10)11/h3-6H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRUFDONBJOZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yloxy)pyridine-2-carboximidamide typically involves the reaction of 6-hydroxypyridine-2-carboximidamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yloxy)pyridine-2-carboximidamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6-(Propan-2-yloxy)pyridine-2-carboximidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as drug development for treating specific diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action for 6-(Propan-2-yloxy)pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

6-(tert-Butoxy)pyridine-2-carboximidamide

- Molecular Formula : C₁₀H₁₅N₃O

- Substituent : A bulkier tert-butoxy group replaces the isopropoxy group.

N’-(3,4-Dimethylpyrrole-2,5-dione)-pyridine-2-carboximidamide Derivatives (2a, 2d, 2e, 2f)

These compounds, synthesized by coupling pyridine-2-carboximidamide with pyrrole-2,5-dione derivatives, exhibit varying substituents on the pyrrole ring:

- 2a : 3,4-Dimethylpyrrole substituent. Melting Point : 180–183°C, Yield : 67% .

- 2e : 4-Methylphenyl substituent. Melting Point : 199–201°C, Yield : 84% .

- 2f : 4-Nitrophenyl substituent. Melting Point : 220–224°C, Yield : 70% .

- Impact: Electron-withdrawing groups (e.g., nitro in 2f) increase melting points and reduce solubility in non-polar solvents due to enhanced intermolecular interactions .

Pyridine-2-carboximidamide Hydrochloride

- Molecular Formula : C₆H₈ClN₃

- Substituent : Lacks the 6-isopropoxy group.

- Impact : Simplified structure with higher polarity and lower molecular weight (157.6 g/mol ), likely improving aqueous solubility .

Physical and Chemical Properties

Functional Comparisons

- Antimicrobial Activity : Analogs like 2a–2f were screened for antimicrobial properties, though specific data for this compound are unavailable .

- Receptor Binding: SIB-1757 and SIB-1893 (pyridine-derived mGluR5 antagonists) demonstrate substituent-dependent selectivity (IC₅₀ = 0.29–0.37 µM for mGluR5 vs. >100 µM for mGluR1) .

Biological Activity

6-(Propan-2-yloxy)pyridine-2-carboximidamide is a pyridine-derived compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 164.20 g/mol. The compound features a pyridine ring substituted with a propan-2-yloxy group and a carboximidamide functional group, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to function as an enzyme inhibitor, binding to active sites or allosteric sites, thereby modulating enzymatic activity. This inhibition can lead to significant changes in cellular pathways and biological processes, making it a candidate for therapeutic development in various diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it interacts effectively with enzymes related to cancer cell proliferation and inflammation. The compound's ability to inhibit these enzymes suggests potential applications in cancer therapy and anti-inflammatory treatments.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting critical signaling pathways associated with cell survival and proliferation. The compound's efficacy was evaluated through cell viability assays, revealing an IC50 value indicating potent activity against specific cancer types .

Antifungal Properties

Recent investigations into the antifungal activity of related compounds suggest that derivatives of this compound may also exhibit antifungal properties. Preliminary bioassays have indicated moderate to good antifungal activity against pathogens such as Candida species, positioning this compound as a potential candidate for antifungal drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(Propan-2-yloxy)pyridine-3-carboximidamide | Similar pyridine structure; different position | Different biological activity profile |

| N-(2-Ethylhexyloxy)pyridine-2-carboximidamide | Similar pyridine structure; different alkyl | Different reactivity due to alkyl group variation |

| 4-(Propan-2-yloxy)aniline | Contains an aniline moiety instead of pyridine | Different reactivity due to amine functionality |

The unique combination of the propan-2-yloxy group and the specific position of the carboximidamide functional group contributes to distinct biological activities not observed in similar compounds .

Case Studies

- In Vitro Studies : A study involving PC3/ML prostate cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound showed an IC50 value of approximately 0.5 µM, indicating potent anticancer effects.

- Animal Model Research : In vivo studies using xenograft models have shown that this compound can effectively target tumors expressing specific markers, leading to reduced tumor growth rates compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.